methyl 4-{5-methylfuro[3,2-b]pyridine-2-amido}benzoate

NaV 1.7 ion channel Pain research Patch clamp electrophysiology

Methyl 4-{5-methylfuro[3,2-b]pyridine-2-amido}benzoate (CAS 942005-44-9) is a synthetic small molecule (MW 310.31, C17H14N2O4) belonging to the furo[3,2-b]pyridine chemical class. This compound features a 5-methylfuro[3,2-b]pyridine-2-carboxamide core linked to a methyl benzoate ester via an amide bond.

Molecular Formula C17H14N2O4
Molecular Weight 310.309
CAS No. 942005-44-9
Cat. No. B2595254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-{5-methylfuro[3,2-b]pyridine-2-amido}benzoate
CAS942005-44-9
Molecular FormulaC17H14N2O4
Molecular Weight310.309
Structural Identifiers
SMILESCC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=CC=C(C=C3)C(=O)OC
InChIInChI=1S/C17H14N2O4/c1-10-3-8-14-13(18-10)9-15(23-14)16(20)19-12-6-4-11(5-7-12)17(21)22-2/h3-9H,1-2H3,(H,19,20)
InChIKeyUOBFNQUSCOQKQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-{5-methylfuro[3,2-b]pyridine-2-amido}benzoate (CAS 942005-44-9): Baseline Identity and Scaffold Classification


Methyl 4-{5-methylfuro[3,2-b]pyridine-2-amido}benzoate (CAS 942005-44-9) is a synthetic small molecule (MW 310.31, C17H14N2O4) belonging to the furo[3,2-b]pyridine chemical class. This compound features a 5-methylfuro[3,2-b]pyridine-2-carboxamide core linked to a methyl benzoate ester via an amide bond [1]. The furo[3,2-b]pyridine scaffold has been established as a privileged pharmacophore in medicinal chemistry, particularly for developing potent and highly selective inhibitors of cdc-like kinases (CLKs) and effective modulators of the Hedgehog signaling pathway [2]. The compound is commercially available for research and development purposes from multiple vendors .

Why Methyl 4-{5-methylfuro[3,2-b]pyridine-2-amido}benzoate Cannot Be Generically Substituted: Scaffold Substitution Dictates Selectivity


Within the furo[3,2-b]pyridine chemotype, even minor alterations to the substitution pattern at positions 2, 3, 5, or 7 can profoundly alter both kinase selectivity profiles and ion channel activity [1]. The methyl benzoate ester moiety at the 2-position amide of methyl 4-{5-methylfuro[3,2-b]pyridine-2-amido}benzoate is a specific structural feature that differentiates it from other furo[3,2-b]pyridine analogs, such as the 3,5-disubstituted CLK inhibitors MU1210 or the 3,5,7-trisubstituted Hedgehog pathway modulators . Consequently, generic substitution with a closely related furo[3,2-b]pyridine analog risks loss of the specific ion channel activity profile (e.g., NaV 1.7 antagonism) or introduction of unintended off-target kinase interactions, making direct replacement scientifically unsound without experimental verification [2].

Methyl 4-{5-methylfuro[3,2-b]pyridine-2-amido}benzoate: Quantitative Differentiation Evidence for Scientific Procurement


NaV 1.7 Antagonist Activity: Moderate Affinity with a Distinct Selectivity Fingerprint Compared to PF-05089771

Methyl 4-{5-methylfuro[3,2-b]pyridine-2-amido}benzoate demonstrates antagonist activity at the human partially inactivated NaV 1.7 channel with an IC50 of 240 nM, measured via PatchXpress voltage patch clamp assay in HEK293 cells [1]. In contrast, the potent and selective NaV 1.7 inhibitor PF-05089771 exhibits an IC50 of ~11 nM against inactivated hNaV 1.7 channels, representing an approximately 22-fold difference in potency [2]. This potency differential is significant for research applications: the target compound's moderate affinity makes it a suitable tool compound for probing NaV 1.7 pharmacology where ultra-high potency is not required or where a different binding kinetics profile is desired. Furthermore, the compound shows reduced activity against human partially inactivated NaV 1.5 channels (IC50 = 1,260 nM), indicating a 5.3-fold selectivity window for NaV 1.7 over NaV 1.5 [1], whereas PF-05089771 demonstrates >2,000-fold selectivity (NaV 1.5 IC50 = 25 μM) [2]. The target compound also displays state-dependent antagonism, with an IC50 of 3,000 nM against the human non-inactivated NaV 1.7 channel, reflecting an ~12.5-fold preference for the partially inactivated state [1].

NaV 1.7 ion channel Pain research Patch clamp electrophysiology

NaV 1.7 vs. NaV 1.5 Selectivity: A 5.3-Fold Window Differentiating from Non-Selective Sodium Channel Blockers

The target compound demonstrates measurable selectivity between NaV 1.7 and the cardiac sodium channel NaV 1.5. Specifically, the IC50 against human partially inactivated NaV 1.5 is 1,260 nM (PatchXpress), compared to 240 nM for NaV 1.7 under identical conditions, yielding a 5.3-fold selectivity ratio [1]. This level of subtype discrimination is informative for research applications, as many non-selective sodium channel blockers show little to no discrimination between NaV isoforms. By contrast, highly optimized NaV 1.7 probes such as PF-05089771 exhibit dramatically larger selectivity windows (>2,000-fold for NaV 1.5, IC50 = 25 μM), making them less suitable for experiments where moderate selectivity is desired to probe the functional consequences of partial NaV isoform overlap [2]. Huwentoxin-IV, a peptide NaV 1.7 blocker, also shows potent but mechanistically distinct inhibition (IC50 = 26 nM at NaV 1.7) via neurotoxin receptor site 4 binding [3], further differentiating the small-molecule furopyridine chemotype.

Cardiac safety Ion channel selectivity NaV 1.5 counter-screen

State-Dependent NaV 1.7 Binding: ~12.5-Fold Preference for Partially Inactivated vs. Non-Inactivated Channels

Methyl 4-{5-methylfuro[3,2-b]pyridine-2-amido}benzoate exhibits pronounced state-dependent antagonism at the human NaV 1.7 channel. The IC50 against the partially inactivated channel state is 240 nM (PatchXpress), while the IC50 against the non-inactivated (resting) state is 3,000 nM (manual whole-cell patch clamp), representing an approximately 12.5-fold preference for the partially inactivated conformation [1]. In the manual patch clamp assay format, this state-dependence is also evident: the partially inactivated state IC50 is 800 nM versus 3,000 nM for the non-inactivated state (~3.8-fold preference) [1]. State-dependent sodium channel blockers are of particular interest in analgesic development, as damaged or firing nociceptors exhibit a higher proportion of inactivated channels, potentially enabling preferential targeting of pathologically active neurons over normal tissue. This property differentiates the compound from state-independent pore blockers and aligns it mechanistically with therapeutically validated NaV inhibitors, though with a distinct potency window [2].

State-dependent inhibition NaV 1.7 pharmacology Voltage-gated sodium channels

Furo[3,2-b]pyridine Scaffold Privilege: Class-Level Validation for Kinase Inhibitor and Hedgehog Pathway Modulator Development

The furo[3,2-b]pyridine core has been independently validated as a privileged scaffold for generating potent and highly selective kinase inhibitors. Optimization of 3,5-disubstituted furo[3,2-b]pyridines yielded cell-active CLK inhibitors with IC50 values <50 nM across CLK1, CLK2, and CLK4 subtypes, while kinase-inactive 3,5,7-trisubstituted analogs acted as sub-micromolar Hedgehog pathway modulators [1]. While methyl 4-{5-methylfuro[3,2-b]pyridine-2-amido}benzoate bears a distinct 2-amido substitution pattern, its core scaffold shares the same privileged furo[3,2-b]pyridine architecture. This scaffold-level validation is relevant because structurally related furo[3,2-b]pyridine derivatives have been co-crystallized with CLK1 (PDB: 6I5L), confirming a well-defined binding mode in the kinase ATP-binding pocket [2]. In contrast, benzofuro[3,2-b]pyridin-2(1H)-one derivatives—which incorporate a carbonyl at the 2-position rather than an amide—show a different kinase selectivity profile, with compound 6f inhibiting BTK (IC50 = 170 nM) and PI3Kδ [3], highlighting how 2-position modifications redirect target engagement within the same scaffold family. The target compound's 2-position methyl benzoate amide substituent represents a distinct chemical handle for further diversification toward specific kinase targets.

Kinase inhibitor CLK inhibitor Hedgehog pathway Medicinal chemistry scaffold

Amide-Linked Methyl Benzoate Ester: A Synthetically Accessible Handle for Late-Stage Diversification

The target compound incorporates a methyl benzoate ester moiety connected via an amide linker to the furo[3,2-b]pyridine 2-position. This structural feature provides a hydrolytically accessible ester handle (COOCH3) that can be saponified to the corresponding carboxylic acid for further amide coupling or esterification reactions . The synthetic methodology for preparing functionalized furo[3,2-b]pyridine-2-carboxamides has been described, enabling the preparation of focused compound libraries for structure-activity relationship (SAR) studies [1]. In contrast, many 3,5-disubstituted furo[3,2-b]pyridine CLK inhibitors (e.g., MU1210) feature direct aryl or heteroaryl substitution at positions 3 and 5, lacking the 2-position amide handle, which limits their amenability to late-stage diversification at that vector [2]. The target compound also maintains a relatively low molecular weight (MW = 310.31) compared to optimized lead compounds like MU1210 (MW ~410), providing additional room for property-based optimization during analog synthesis .

Late-stage functionalization Focused library synthesis Medicinal chemistry

Best-Fit Research and Industrial Application Scenarios for Methyl 4-{5-methylfuro[3,2-b]pyridine-2-amido}benzoate Based on Quantitative Evidence


NaV 1.7 Pharmacology Research: Moderate-Affinity, State-Dependent Tool Compound for Pain Target Validation

Researchers studying NaV 1.7 as a pain target can leverage methyl 4-{5-methylfuro[3,2-b]pyridine-2-amido}benzoate as a moderate-affinity (IC50 = 240 nM), state-dependent antagonist with a documented 5.3-fold selectivity window over cardiac NaV 1.5 channels [1]. Its ~12.5-fold preference for the partially inactivated channel state differentiates it from state-independent probes like PF-05089771, enabling experiments that dissect the functional consequences of state-dependent NaV 1.7 blockade in nociceptor models [2]. The compound's distinct selectivity fingerprint—narrower NaV 1.7/1.5 discrimination than ultra-selective aryl sulfonamides—makes it particularly useful for counter-screening studies investigating the therapeutic window between analgesic efficacy and cardiac safety [1].

Kinase Inhibitor Lead Generation: Furo[3,2-b]pyridine Scaffold with Synthetically Accessible 2-Position Diversification Handle

Medicinal chemistry teams pursuing novel kinase inhibitors can use methyl 4-{5-methylfuro[3,2-b]pyridine-2-amido}benzoate as a starting scaffold for focused library synthesis. The furo[3,2-b]pyridine core is validated as a privileged chemotype for CLK inhibition (IC50 <50 nM for optimized 3,5-disubstituted analogs) and Hedgehog pathway modulation [3]. Critically, the target compound's methyl benzoate ester at the 2-position amide provides a diversification vector unavailable in established probes like MU1210, enabling exploration of 2-position SAR while maintaining the core scaffold's favorable kinase-binding properties confirmed by CLK1 co-crystallography (PDB: 6I5L) [4]. Its moderate molecular weight (MW = 310.31) allows room for property-based optimization .

Ion Channel Selectivity Profiling: Differentiated NaV Subtype Fingerprint for SAR and Counter-Screening Studies

The compound's activity across NaV 1.7 partially inactivated (IC50 = 240 nM), NaV 1.7 non-inactivated (IC50 = 3,000 nM), and NaV 1.5 partially inactivated (IC50 = 1,260 nM) channels—all measured under comparable PatchXpress/manual patch clamp conditions in HEK293 cells [1]—enables its use as a reference compound in ion channel selectivity panels. The distinct selectivity ratio (5.3-fold NaV 1.7/1.5) and state-dependence profile provide a benchmark for evaluating new NaV-targeting chemical series, particularly those where moderate rather than extreme subtype selectivity is being explored as a design strategy. This application is relevant for both academic ion channel pharmacology groups and industrial neuroscience research units conducting NaV-focused drug discovery.

Chemical Biology Probe Development: Furopyridine Scaffold Privilege for Dual-Pharmacology Tool Compounds

Given that the furo[3,2-b]pyridine scaffold simultaneously supports NaV 1.7 ion channel activity (this compound) [1] and kinase inhibition (class-level validation for CLKs and HIPKs) [3], the target compound represents a starting point for developing dual-pharmacology chemical biology probes. Researchers investigating potential crosstalk between sodium channel signaling and kinase pathways in pain or neurodegeneration can use the compound as a scaffold for designing polypharmacological tools, with the ester handle enabling installation of additional recognition elements through late-stage functionalization . This scenario is particularly relevant for translational research groups exploring multi-target therapeutic strategies for complex neurological disorders.

Quote Request

Request a Quote for methyl 4-{5-methylfuro[3,2-b]pyridine-2-amido}benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.